3-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile
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Overview
Description
3-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C17H16N4O and its molecular weight is 292.342. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry
The synthesis and reactivity of compounds structurally related to "3-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile" are crucial in developing new pharmaceuticals, agrochemicals, and materials. For instance, the synthesis of 4-cyanopyrazoles and 5-aminopyrazoles is highlighted due to their significance in inhibiting alcohol dehydrogenase and producing muscle relaxation in animals, indicating their potential in developing novel therapeutic agents Toche, Kazi, & Jachak, 2008.
Heterocyclic Compounds and Metal Complexes
The formation of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) demonstrates the compound's versatility in creating complex inorganic structures. These complexes are studied for their potential catalytic and pharmaceutical applications, indicating a broad area of research for compounds with similar structures to "this compound" Budzisz, Małecka, & Nawrot, 2004.
Green Chemistry Applications
The green synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines without using solvents presents an environmentally friendly approach to synthesizing heterocyclic compounds. This method aligns with the principles of green chemistry, aiming to reduce hazardous substance use and waste production in chemical syntheses, showcasing the compound's potential in sustainable chemistry practices Al-Matar, Khalil, Adam, & Elnagdi, 2010.
Antimicrobial and Anti-inflammatory Applications
Research on derivatives of structurally similar compounds has also demonstrated promising antimicrobial and anti-inflammatory activities. This aspect is particularly relevant in the search for new therapeutic agents against resistant microbial strains and inflammation-related disorders, indicating the compound's potential in contributing to novel drug development Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014.
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutic agents .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, causing conformational changes that effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants .
Biochemical Pathways
The compound affects the HBV replication pathway by modulating the conformation of the HBV core protein . This modulation disrupts the normal function of the core protein, thereby inhibiting the replication of the virus .
Result of Action
The result of the compound’s action is the inhibition of HBV replication . By modulating the conformation of the HBV core protein, the compound prevents the virus from replicating, thereby reducing the viral load .
Properties
IUPAC Name |
3-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c18-10-12-2-1-3-14(8-12)17(22)20-6-7-21-15(11-20)9-16(19-21)13-4-5-13/h1-3,8-9,13H,4-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBWQICDJYOOAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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